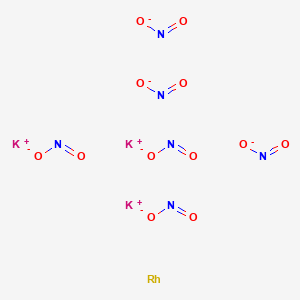
tripotassium;rhodium;hexanitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:
RhCl3+3KNO3+3HNO3→K3[Rh(NO2)6]+3HCl
Analyse Chemischer Reaktionen
Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.
Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tripotassium;rhodium;hexanitrite has several scientific research applications, including:
Biology: Research has explored its potential use in biological systems, although specific applications are still under investigation.
Wirkmechanismus
The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.
Vergleich Mit ähnlichen Verbindungen
Tripotassium;rhodium;hexanitrite can be compared with other similar compounds, such as:
Potassium tetranitroplatinate(II): This compound has a similar coordination structure but involves platinum instead of rhodium.
Ammonium hexanitrorhodium: Similar to this compound but uses ammonium ions instead of potassium ions.
Potassium nitrite: A simpler compound that shares the nitrite ligand but lacks the complex coordination structure of this compound.
Eigenschaften
IUPAC Name |
tripotassium;rhodium;hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)


![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)



![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)

![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)


